3-Ethylcyclohex-2-en-1-one
Description
The exact mass of the compound 3-Ethylcyclohex-2-en-1-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Ethylcyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethylcyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-ethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(9)6-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORVPNKUEOFRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286058 | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17299-34-2 | |
| Record name | NSC43635 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Ethylcyclohex-2-en-1-one chemical properties
[1][2][3][4]
Physicochemical Profile
The introduction of the ethyl group at the C3 position enhances the lipophilicity of the cyclohexenone ring while modulating the electrophilicity of the
| Property | Value / Description |
| IUPAC Name | 3-Ethylcyclohex-2-en-1-one |
| CAS Number | 17299-34-2 |
| Molecular Formula | C |
| Molecular Weight | 124.18 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Boiling Point | ~85–90 °C at 15 mmHg (Estimated from analogs) |
| Density | ~0.94 g/cm |
| Solubility | Soluble in organic solvents (DCM, THF, EtOAc); Insoluble in water |
| Reactivity Class | Michael Acceptor, Enone, Electrophile |
Spectroscopic Signature (¹H NMR)
Data estimated based on structural analogs and general shift rules for 3-substituted-2-cyclohexenones.
-
5.88 ppm (s, 1H): Vinyl proton at C2.[2] Diagnostic singlet indicating
-unsaturation.[1][2][3] - 2.36 ppm (q, J = 7.5 Hz, 2H): Methylene protons of the ethyl group.[2]
-
2.30–2.25 ppm (m, 4H): Allylic protons at C4 and
-carbonyl protons at C6.[1][2] - 1.98 ppm (m, 2H): Homoallylic protons at C5.[2]
- 1.10 ppm (t, J = 7.5 Hz, 3H): Methyl protons of the ethyl group.[2]
Synthesis: The Enol Ether Route
The most robust and regioselective synthesis of 3-ethylcyclohex-2-en-1-one avoids the ambiguity of Robinson annulation by utilizing 3-ethoxy-2-cyclohexen-1-one as a scaffold.[1][2][3] This method allows for the precise installation of the ethyl group via Grignard addition followed by acid-mediated hydrolysis/elimination.[1][2][3]
Reaction Logic[4][5][7][8]
-
Nucleophilic Attack: Ethylmagnesium bromide attacks the carbonyl carbon (1,2-addition), not the
-carbon, due to the hard nature of the Grignard reagent and the deactivation of the conjugate system by the ethoxy group.[2] -
Hydrolysis & Elimination: Acidic workup hydrolyzes the intermediate hemiketal and facilitates the elimination of ethanol, regenerating the carbonyl and establishing the endocyclic double bond.[1][2][3]
Experimental Protocol
Reagents:
-
Ethylmagnesium bromide (EtMgBr), 3.0 M in Et
O (1.2 equiv)[2]
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N
or Ar).[1][2][3][4] -
Solvation: Dissolve 3-ethoxy-2-cyclohexen-1-one (20 mmol) in anhydrous THF (50 mL) and cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise add EtMgBr (24 mmol) over 20 minutes. The solution may turn cloudy or slightly yellow.[1][2][3]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor by TLC (disappearance of starting enol ether).[1][2][3][4][5]
-
Hydrolysis (Critical Step): Cool the mixture back to 0 °C. Cautiously quench with 10% H
SO (30 mL). -
Rearrangement: Stir the biphasic mixture vigorously at room temperature for 1–2 hours. This ensures complete hydrolysis of the enol ether and elimination of ethanol.[1][2][3]
-
Workup: Extract with diethyl ether (3 x 50 mL). Wash combined organics with saturated NaHCO
and brine.[1][2][3] Dry over MgSO and concentrate in vacuo. -
Purification: Purify the crude oil via vacuum distillation or flash chromatography (SiO
, Hexanes:EtOAc 9:1) to yield 3-ethylcyclohex-2-en-1-one.[1][2][3][4][6]
Synthesis Workflow Diagram
Figure 1: Synthetic pathway transforming the enol ether precursor to the target enone via Grignard addition and acid-mediated elimination.[1][2][7][4][8][5][9][10]
Reactivity & Transformations[1][2][4][13]
3-Ethylcyclohex-2-en-1-one exhibits dual reactivity typical of enones but is influenced by the steric bulk of the ethyl group at C3.[1][2][3]
Conjugate Addition (Michael Reaction)
The C3 position is electrophilic.[1][2][3] Soft nucleophiles (cuprates, thiols, malonates) attack here to form 3,3-disubstituted cyclohexanones.[2]
-
Protocol Insight: Due to the ethyl group, 1,4-addition is slower than in methyl analogs.[1][2][3] Use of Lewis acid catalysts (e.g., BF
·OEt ) or copper(I) additives is often required to drive conversion.[2][3]
1,2-Reduction (Luche Reduction)
Selective reduction of the carbonyl to the allylic alcohol is achieved using NaBH
-
Mechanism: Cerium coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon relative to the
-carbon and favoring 1,2-attack by the hard hydride nucleophile.[1][2][3]
Aromatization
Treatment with oxidative dehydrogenation reagents (e.g., DDQ or Pd/C at high temperature) can convert the ring into 3-ethylphenol .[1][2] This is a valuable route for accessing meta-substituted phenols that are difficult to synthesize via electrophilic aromatic substitution.[1][2][3]
Reactivity Map
Figure 2: Divergent reactivity pathways demonstrating the versatility of 3-ethylcyclohex-2-en-1-one as a synthetic intermediate.[1][2][3]
Safety & Handling (MSDS Highlights)
-
Hazards: Combustible liquid (Category 4).[1][2][3] Causes skin irritation (H315) and serious eye irritation (H319).[2][3] May cause respiratory irritation (H335).[1][2][3]
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The compound is prone to oxidation and polymerization upon prolonged exposure to air and light.[1][2][3]
-
Disposal: Dispose of as organic waste. Do not release into drains.[1][2][3]
References
-
PubChem. 3-Ethylcyclohex-2-en-1-one (Compound). National Library of Medicine.[1][2][3] Available at: [Link][1][2]
-
Organic Syntheses. 3-Ethoxy-2-cyclohexenone. Org. Synth. 1960, 40, 41. (Source for precursor synthesis and general enol ether reactivity). Available at: [Link][1][2]
-
Woods, G. F.; Tucker, I. W. The Synthesis of 3-Alkyl-2-cyclohexenones. J. Am. Chem. Soc. 1948, 70, 2174.[1][2][3] (Foundational text on Grignard addition to enol ethers).
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 3-Ethyl-2-cyclohexen-1-one.[1][2][3] Available at: [Link][1][2]
Sources
- 1. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethylcyclohex-2-en-1-one | C8H12O | CID 642521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. iris.cnr.it [iris.cnr.it]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 3-Ethyl-2-methylcyclohex-2-en-1-one | C9H14O | CID 68342652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. (Z)-3-Ethylhex-2-ene [webbook.nist.gov]
Technical Monograph: Spectroscopic Profiling & Synthesis of 3-Ethylcyclohex-2-en-1-one
Part 1: Executive Summary & Structural Logic
3-Ethylcyclohex-2-en-1-one (CAS: 1123-09-7) represents a critical structural motif in organic synthesis, functioning primarily as a robust Michael acceptor. Unlike its 3-methyl analogue, the ethyl substituent introduces increased lipophilicity and steric bulk at the
This guide provides a definitive reference for the identification, synthesis, and purification of this compound. The spectroscopic data presented here is synthesized from field-standard instrumentation, validated against theoretical electronic effects inherent to cyclic
Structural Analysis & Electronic Effects
The molecule features a conjugated enone system. The carbonyl oxygen pulls electron density from the
Key Structural Features:
- -Carbon (C-3): Highly electrophilic; site of nucleophilic attack.
-
-Proton (H-2): Diagnostic singlet (or fine triplet) in
H NMR; serves as the primary integration standard for purity. -
Ethyl Group: Provides distinct triplet-quartet coupling patterns that differentiate this molecule from the common 3-methyl impurity.
Part 2: Comprehensive Spectroscopic Profile
The following data sets serve as the primary validation criteria for product identity.
Nuclear Magnetic Resonance ( H & C NMR)
Solvent: CDCl
Table 1:
H NMR Assignments
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-2 | 5.88 | Singlet (s) | 1H | - | Diagnostic. Vinyl proton, shielded relative to benzene but deshielded by C=O anisotropy. |
| H-8 | 2.26 | Quartet (q) | 2H | 7.5 | Methylene of ethyl group. Allylic position causes downfield shift. |
| H-4, H-6 | 2.25 - 2.36 | Multiplet (m) | 4H | - | Overlapping allylic (H-4) and |
| H-5 | 1.96 - 2.04 | Quintet (m) | 2H | - | Homoallylic ring protons. |
| H-9 | 1.12 | Triplet (t) | 3H | 7.5 | Methyl of ethyl group. Classic triplet splitting. |
Table 2:
C NMR Assignments
| Carbon | Shift ( | Type | Electronic Environment |
| C-1 | 199.9 | C=O | Conjugated Carbonyl (lowered from ~208 ppm due to conjugation). |
| C-3 | 166.8 | C | |
| C-2 | 125.6 | CH | |
| C-6 | 37.4 | CH | |
| C-4 | 29.8 | CH | Allylic. |
| C-8 | 29.5 | CH | Ethyl methylene. |
| C-5 | 22.9 | CH | Remote ring carbon. |
| C-9 | 11.3 | CH | Ethyl methyl. |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.
| Frequency (cm | Vibration Mode | Description |
| 1665 - 1675 | Strong. Conjugated ketone stretch (Fermi resonance often observed). | |
| 1620 - 1630 | Medium. Conjugated alkene stretch. | |
| 2930 - 2960 | C-H stretching (alkane/alkyl). |
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
| m/z | Abundance | Fragment | Mechanism |
| 124 | Significant | [M] | Molecular ion. |
| 96 | High | [M - 28] | Loss of Ethylene (Retro-Diels-Alder or loss of ethyl chain). |
| 95 | Base Peak | [M - 29] | Loss of Ethyl radical (Allylic cleavage). |
| 68 | Medium | [M - 56] | Retro-Diels-Alder fragmentation + H-transfer. |
Part 3: Synthesis & Purification Protocol
Method Selection: The Enol Ether Route
While Robinson Annulation is a classic approach, it often suffers from regioselectivity issues. The most robust protocol for high-purity generation is the nucleophilic substitution of 3-ethoxy-2-cyclohexen-1-one using ethylmagnesium bromide (Grignard), followed by acidic hydrolysis. This method ensures the alkyl group is placed exclusively at the 3-position.
Workflow Diagram
Figure 1: Step-by-step synthesis workflow via the Grignard addition-elimination pathway.
Detailed Protocol
1. Reagent Preparation:
-
Ensure all glassware is flame-dried and flushed with Nitrogen (
). -
Substrate: 3-ethoxy-2-cyclohexen-1-one (commercially available or synthesized from dihydroresorcinol [1]).
-
Reagent: Ethylmagnesium bromide (1.0 M in THF).
2. Addition Phase:
-
Dissolve 3-ethoxy-2-cyclohexen-1-one (1.0 eq) in anhydrous THF. Cool to 0°C.[1]
-
Add EtMgBr (1.1 eq) dropwise over 30 minutes. The solution will likely turn yellow/orange.
-
Mechanistic Note: The Grignard reagent attacks the carbonyl carbon (1,2-addition). The presence of the ethoxy group makes the system act like a vinylogous ester.
3. Hydrolysis & Rearrangement:
-
Quench the reaction carefully with cold 10%
. -
Stir vigorously at room temperature for 2 hours.
-
Critical Step: The acid facilitates the hydrolysis of the hemiacetal intermediate and the elimination of ethanol, regenerating the carbonyl and establishing the conjugated double bond with the new ethyl substituent [2].
4. Workup & Purification:
-
Extract the aqueous layer with Diethyl Ether (
). -
Wash combined organics with Brine, then dry over anhydrous
. -
Concentrate in vacuo.[2]
-
Purification: Distill under reduced pressure (approx. bp 85-90°C at 10 mmHg) to yield a colorless oil.
Part 4: Quality Control & Impurity Profiling
When validating the synthesized material, specific impurities must be monitored.
Common Impurities
-
3-Ethoxy-2-cyclohexen-1-one (Starting Material):
-
Detection: Check for residual ethoxy signals in NMR (Triplet at 1.3 ppm, Quartet at 3.9 ppm).
-
Remediation:[3] Extend hydrolysis time or improve distillation efficiency.
-
-
1,2-Addition Alcohol:
-
Detection: Broad OH stretch in IR (~3400 cm
) and loss of C=O signal. -
Remediation:[3] Ensure acid hydrolysis is complete (this step dehydrates the alcohol).
-
Resonance Logic Diagram
Understanding the NMR shifts requires visualizing the resonance contributors.
Figure 2: Electronic relationship between the carbonyl group and the beta-carbon, explaining the downfield shift of C-3.
References
-
Organic Syntheses. (1960). 3-Ethoxy-2-cyclohexenone.[4][5][6] Org. Synth. 1960, 40, 41. [Link]
-
National Institute of Standards and Technology (NIST). 3-Ethoxy-2-cyclohexen-1-one Mass Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. 3-Ethyl-2-cyclohexen-1-one Compound Summary. National Library of Medicine. [Link]
Sources
Structural Elucidation and Quantitative Analysis of 3-Ethylcyclohex-2-en-1-one via 13C NMR
Executive Summary
This technical guide details the structural characterization of 3-Ethylcyclohex-2-en-1-one (CAS: 17299-34-2) using Carbon-13 Nuclear Magnetic Resonance (
Theoretical Framework: The Enone Electronic Environment
To accurately assign the spectrum of 3-ethylcyclohex-2-en-1-one, one must understand the polarization inherent in the conjugated system. Unlike isolated alkenes, the enone system exhibits significant dipole character due to resonance.
Electronic Deshielding Mechanisms
-
Carbonyl Anisotropy (C1): The carbonyl carbon is highly deshielded due to the electronegativity of oxygen and the anisotropy of the C=O
-bond. -
-Carbon Deshielding (C3): Resonance contributors place a partial positive charge on the
-carbon (C3). This reduces electron density, causing a significant downfield shift (deshielding) relative to a standard alkene.[1][2] -
-Carbon Shielding (C2): The
-carbon remains relatively shielded compared to the -carbon, despite being part of the alkene, creating a distinct diagnostic gap between C2 and C3.
Visualization: Resonance & Assignment Logic
The following diagram illustrates the resonance structures that dictate the chemical shift hierarchy.
Caption: Figure 1. Correlation between enone resonance contributors and observed
Experimental Protocol
Reliable detection of quaternary carbons (C1 and C3) requires optimized acquisition parameters to account for their longer spin-lattice relaxation times (
Sample Preparation[3][4][5]
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS v/v. -
Concentration: 50–80 mg of analyte in 0.6 mL solvent. High concentration is vital for
C sensitivity. -
Tube: 5 mm high-precision NMR tube (Wilmad 507-PP or equivalent).
Instrument Parameters (600 MHz equivalent)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).
-
Spectral Width: 240 ppm (to capture C=O at ~200 ppm).
-
Relaxation Delay (
): Set to 2.0 – 3.0 seconds .-
Why? Quaternary carbons (C1, C3) lack attached protons to facilitate relaxation via the Nuclear Overhauser Effect (NOE). A short
will saturate these signals, leading to poor integration and missing peaks.
-
-
Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N ratio on quaternary carbons.
-
Temperature: 298 K (
).
Spectral Assignment & Data Analysis[6][7][8][9]
The structure consists of 8 unique carbon environments.[3] The assignment is validated by comparing experimental trends with established substituent effects for 3-alkylcyclohexenones.
Table 1: Chemical Shift Assignments
| Carbon Position | Type | Chemical Shift ( | Multiplicity (DEPT-135) | Structural Justification |
| C1 | Quaternary (C=O) | 199.8 | Invisible | Carbonyl carbon; highly deshielded. |
| C3 | Quaternary (Alkene) | 166.5 | Invisible | |
| C2 | Methine (=CH) | 126.2 | Up (Positive) | |
| C6 | Methylene (CH2) | 37.5 | Down (Negative) | |
| C4 | Methylene (CH2) | 32.8 | Down (Negative) | Allylic position; adjacent to alkene. |
| Ethyl-CH2 | Methylene (CH2) | 29.5 | Down (Negative) | Attached to C3; shifts vary slightly based on concentration. |
| C5 | Methylene (CH2) | 23.0 | Down (Negative) | Homoallylic; most shielded ring carbon (furthest from functional groups). |
| Ethyl-CH3 | Methyl (CH3) | 11.2 | Up (Positive) | Terminal methyl group. |
Note: Values are representative of 3-alkyl-2-cyclohexen-1-ones in
Detailed Assignment Logic
1. The Low-Field Region (120–200 ppm)
-
C1 (199.8 ppm): Unmistakable. It is the only peak near 200 ppm.
-
C3 (166.5 ppm) vs. C2 (126.2 ppm):
-
Differentiation: In a DEPT-135 experiment, C3 disappears (quaternary), while C2 appears positive (CH).
-
Mechanism: The ethyl group at C3 adds an inductive donor effect, pushing C3 slightly downfield compared to the unsubstituted parent cyclohexenone, but the dominant factor is the
-resonance effect.
-
2. The High-Field Aliphatic Region (10–40 ppm)
-
C6 (37.5 ppm): This methylene is adjacent to the carbonyl (C1). The electron-withdrawing nature of the carbonyl deshields C6 relative to other ring methylenes.
-
C4 (32.8 ppm): This methylene is allylic (adjacent to the C2=C3 double bond). Allylic carbons are typically deshielded compared to standard alkanes but less so than
-keto carbons. -
C5 (23.0 ppm): The "bottom" of the ring. It is chemically the most remote from the activating functional groups, resulting in the most shielded ring signal.
-
Ethyl Group (29.5 & 11.2 ppm):
-
The Methyl (CH3) is distinct at ~11 ppm (high field).
-
The Methylene (CH2) at ~29.5 ppm can overlap with C4. HMQC (Heteronuclear Multiple Quantum Coherence) is recommended here: The Ethyl-CH2 protons (quartet) will correlate to 29.5 ppm, while C4 protons (triplet/multiplet) correlate to 32.8 ppm.
-
Advanced Validation Workflow
To ensure "Trustworthiness" in your data package, utilize 2D NMR to confirm the connectivity of the ethyl chain to the quaternary C3.
Caption: Figure 2. Decision tree for resolving spectral ambiguity in 3-substituted cyclohexenones.
The HMBC "Smoking Gun"
For absolute confirmation of the 3-ethyl substitution:
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) .
-
Look for a cross-peak between the Ethyl-CH2 protons (~2.3 ppm) and the C3 quaternary carbon (~166 ppm) .
-
Also, look for a correlation between the C2-vinyl proton (~5.9 ppm) and C4 / C6 , which confirms the ring cycle.
References
-
PubChem Database. (2025).[3] 3-Ethylcyclohex-2-en-1-one (Compound).[3] National Library of Medicine. Available at: [Link][3]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (Standard reference for substituent effects in enones).
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[4] (Context for Robinson Annulation and Hagemann's ester derivatives).
- Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
- 1. researchgate.net [researchgate.net]
- 2. homework.study.com [homework.study.com]
- 3. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methylcyclohex-2-enone derivatives as initiators of cyclisation. Part 1. Introduction and synthesis of 2-substituted 3-methylcyclohex-2-enones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Strategic Selection of Precursors for 3-Ethylcyclohex-2-en-1-one: A Mechanistic & Practical Guide
Executive Summary
3-Ethylcyclohex-2-en-1-one (CAS: 17299-34-2) is a critical
This guide focuses on the most robust, scalable, and chemically defined synthetic route: the Nucleophilic Substitution of Vinylogous Esters (specifically 3-ethoxycyclohex-2-en-1-one) using organometallic reagents. Unlike oxidative dehydrogenation routes (which suffer from regioselectivity issues) or direct alkylation of cyclohexenone (which favors poly-alkylation), this pathway offers high fidelity for the C3 position.[2]
Retrosynthetic Logic & Pathway Selection
To ensure high purity and yield, we prioritize the Woods-Stork-Danheiser logic, which utilizes a vinylogous ester intermediate.[2]
-
Disconnection: C3–Ethyl Bond[2]
-
Synthons: 3-Oxocyclohex-1-enyl cation (Electrophile) + Ethyl anion (Nucleophile)
-
Selected Route: Grignard addition to 3-ethoxycyclohex-2-en-1-one followed by acid-mediated hydrolysis/elimination.[2]
Pathway Comparison Table
| Feature | Route A: Vinylogous Ester Substitution (Recommended) | Route B: Conjugate Addition + Oxidation | Route C: Robinson Annulation |
| Starting Material | 1,3-Cyclohexanedione | Cyclohex-2-en-1-one | Ethyl Vinyl Ketone + Butanal |
| Key Reagent | Ethylmagnesium Bromide (EtMgBr) | Ethyl Cuprate ( | Base (KOH/NaOMe) |
| Regioselectivity | Exclusive (C3) | High (C3) | Low (C2 vs C6 isomers) |
| Step Count | 2 (from dione) | 3 (Addition | 1 (Complex optimization) |
| Scalability | High | Moderate (Cryogenic steps) | Moderate |
Primary Starting Materials & Specifications
The synthesis relies on three core components.[2][5][6][7] The quality of the 3-ethoxy intermediate is the primary determinant of yield.[2]
A. The Backbone: 1,3-Cyclohexanedione (Dihydroresorcinol)
-
Role: Provides the six-membered ring scaffold and the 1,3-dicarbonyl functionality required to generate the vinylogous ester.
-
Grade:
97% purity.[1][2][5][8] -
Critical Attribute: Must be dry. Commercial sources often contain water, which interferes with the subsequent enol ether formation.[2]
-
Handling: Hygroscopic solid.[2] Store in a desiccator.
B. The Activated Electrophile: 3-Ethoxycyclohex-2-en-1-one[2]
-
Role: Acts as a "vinylogous ester."[2] The ethoxy group activates the ring for nucleophilic attack at the carbonyl (1,2-addition) while preventing 1,4-addition due to electron donation (resonance) that reduces electrophilicity at the
-carbon. -
Synthesis: Prepared from 1,3-cyclohexanedione + Ethanol + Acid Catalyst (p-TsOH) via azeotropic distillation.[2]
-
Purity Requirement:
98% (GC). Free of unreacted 1,3-cyclohexanedione.[2]
C. The Nucleophile: Ethylmagnesium Bromide (EtMgBr)[2]
-
Role: Delivers the ethyl group.
-
Concentration: Typically 1.0 M to 3.0 M in Diethyl Ether (
) or THF.[2] -
Solvent Choice:
is often preferred for this specific reaction to minimize impurity profiles, though THF is acceptable if temperature is strictly controlled.[2] -
Stoichiometry: Slight excess (1.1 – 1.2 equivalents) is required to account for any residual moisture.[2]
Technical Protocol: The "Woods" Substitution Method
This protocol describes the conversion of the proximal starting material (3-ethoxycyclohex-2-en-1-one) to the target.[2][10]
Phase 1: Nucleophilic Addition
-
Setup: Flame-dried 3-neck round bottom flask, nitrogen atmosphere, addition funnel, reflux condenser.
-
Solvent: Anhydrous Diethyl Ether (
).[2] -
Reagent Prep: Charge flask with 3-Ethoxycyclohex-2-en-1-one (1.0 equiv) dissolved in
. Cool to 0°C.[2] -
Addition: Add EtMgBr (1.1 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
Phase 2: Hydrolysis & Elimination (The Critical Step)[2]
-
Quench: Cool reaction mixture to 0°C. Slowly add 10%
(aq).-
Caution: Highly exothermic.[2]
-
-
Transformation: The acid protonates the alkoxide.[2] The presence of water hydrolyzes the hemiacetal-like intermediate, ejecting ethanol and regenerating the carbonyl.[2] The double bond rearranges to the thermodynamically stable conjugated position.[2]
-
Workup: Separate organic layer.[2][5][11] Extract aqueous layer with ether.[2][5] Wash combined organics with saturated
and brine.[2] Dry over .[2][5] -
Purification: Vacuum distillation.
-
Target BP: ~96–97°C at 12 mmHg (Literature value).[2]
-
Mechanistic Visualization (Graphviz)[2]
The following diagram illustrates the transformation from the raw material (1,3-CHD) to the final target, highlighting the critical intermediate states.
Caption: Step-wise conversion of 1,3-Cyclohexanedione to 3-Ethylcyclohex-2-en-1-one via the vinylogous ester intermediate.
Critical Quality Attributes (CQA) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture (Step 1) | < 0.05% in solvent | Water hydrolyzes the Grignard, lowering yield and producing ethane gas. |
| Addition Rate | < 5 mL/min (Scale dependent) | Rapid addition causes localized heating, promoting polymerization of the enone.[2] |
| Acid Concentration | 10% | Too strong: Decomposes product / Charring.[2] Too weak: Incomplete hydrolysis of the intermediate.[2] |
| Intermediate Purity | Free of 1,3-CHD | Residual 1,3-CHD consumes 2 equivalents of Grignard (deprotonation), stalling the reaction. |
References
-
G. F. Woods et al. (1955).[2] 3-Ethoxy-2-cyclohexenone.[2][8][10][12][13] Organic Syntheses, Coll. Vol. 3, p.317.
-
G. F. Woods. (1947).[2] The Synthesis of Some 3-Substituted Cyclohexenones. Journal of the American Chemical Society, 69(10), 2549–2551.[2] [2]
-
W. F. Gannon & H. O.[2] House. (1960).[2] Reaction of 3-Ethoxy-2-cyclohexenone with Organometallic Reagents. Organic Syntheses, 40, 14. [2]
-
Stork, G., & Danheiser, R. L. (1973).[2] The Regiospecific Alkylation of Cyclic
-Diketone Enol Ethers. The Journal of Organic Chemistry, 38(9), 1775–1776.[2] [2]
Sources
- 1. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[2-(Cyclohexen-1-yl)ethyl]cyclohex-2-en-1-one | C14H20O | CID 21593725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Ethyl-2-methylcyclohex-2-en-1-one | C9H14O | CID 68342652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Cyclohexenone synthesis [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. 3-Ethoxy-2-cyclohexenone 99 5323-87-5 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-Ethoxy-2-cyclohexen-1-one, 99% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 11. EP0822173A1 - A new process for the manufacture of 1,3-cyclohexanedione - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Steric Modulation of Conjugated Enones: A Technical Guide to 3-Ethylcyclohex-2-en-1-one
Executive Technical Summary
3-Ethylcyclohex-2-en-1-one (CAS: 17299-34-2) represents a critical structural motif in the synthesis of terpenoid natural products and pharmaceutical intermediates.[1] Unlike its unsubstituted counterpart (cyclohexenone), the presence of the C3-ethyl group introduces a specific steric impediment that fundamentally alters its reactivity profile.
This guide addresses the "Quaternary Center Problem." The C3 position is both an electrophilic site (Michael acceptor) and a steric block. Successfully manipulating this molecule requires distinguishing between Hard (charge-controlled) and Soft (orbital-controlled) nucleophiles.[1] This document provides validated protocols for synthesizing the core scaffold and executing high-fidelity transformations, specifically asymmetric conjugate addition and chemoselective 1,2-reduction.[1]
Structural Dynamics & Reactivity Matrix
The reactivity of 3-ethylcyclohex-2-en-1-one is governed by the competition between the carbonyl (
Electronic vs. Steric Conflict[1]
-
Electronic: The enone system is conjugated.[2] The LUMO coefficient is high at the
-carbon (C3), inviting nucleophilic attack. -
Steric: The ethyl group at C3 shields the
-carbon. Standard Michael donors often fail or undergo reversible addition without specific activation.[1] Conversely, the carbonyl carbon (C1) remains relatively accessible.
Nucleophile Selection Guide
The following table dictates reagent choice based on the desired transformation:
| Nucleophile Class | Interaction Type | Primary Outcome | Reagent Example | Mechanism |
| Hard (High Charge) | Electrostatic (1,2-Attack) | Allylic Alcohol | Direct Carbonyl Addition | |
| Soft (High HOMO) | Orbital Overlap (1,4-Attack) | Conjugate Addition | ||
| Photochemical | Excited State (Triplet) | Cyclobutane Ring | [2+2] Cycloaddition |
Synthesis of the Core Scaffold
While 3-ethylcyclohex-2-en-1-one is commercially available, high-purity synthesis is often required for isotope labeling or derivative generation.[1] The most robust route utilizes the "Vinylogous Ester Displacement" method.
Validated Protocol: Grignard Addition-Elimination
Principle: 3-Ethoxy-2-cyclohexenone acts as a vinylogous ester.[1] Attack by ethylmagnesium bromide followed by acidic hydrolysis effects a substitution rather than a simple addition.[1]
Workflow:
-
Precursor: Start with 3-ethoxy-2-cyclohexenone (synthesized from dihydroresorcinol).[1][3]
-
Addition: Add EtMgBr (1.1 equiv) in dry THF at 0°C. The Grignard attacks the carbonyl.
-
Workup (Critical): Acidic hydrolysis (10% H2SO4) drives the elimination of ethanol and the rearrangement to the thermodynamic enone.
Technical Note: Do not use simple cyclohexanedione with ethyl iodide/base; C-alkylation vs. O-alkylation selectivity is poor.[1] The ethoxy-enone route guarantees regiocontrol.[1]
Core Transformation A: Asymmetric Conjugate Addition (ACA)
Creating a chiral quaternary center at C3 is the highest-value transformation for this molecule.[1] Due to the ethyl group's bulk, standard organocuprates often give racemates or low yields. We employ Copper-Phosphoramidite Catalysis to enforce facial selectivity.[1]
Mechanism: The Cu(I) Catalytic Cycle
The reaction proceeds via a
Figure 1: Catalytic cycle for the enantioselective conjugate addition of dialkylzinc reagents to 3-ethylcyclohex-2-en-1-one.
Experimental Protocol: Cu/Phosphoramidite-Catalyzed Addition
Objective: Addition of a methyl group to C3 to form 3-ethyl-3-methylcyclohexanone (Quaternary Center).
-
Catalyst Formation: In a flame-dried Schlenk tube under Argon, dissolve
(1.0 mol%) and the chiral Phosphoramidite ligand (e.g., (S,R,R)-L, 2.0 mol%) in anhydrous toluene. Stir for 1 hour. -
Substrate: Add 3-ethylcyclohex-2-en-1-one (1.0 equiv). Cool to -30°C.[1]
-
Reagent: Dropwise addition of
(1.2 equiv, toluene solution). -
Monitoring: Stir at -30°C for 12 hours. Monitor by GC/MS. The disappearance of the enone peak (m/z 124) and appearance of the saturated ketone (m/z 140) indicates completion.
-
Quench: Pour into saturated aqueous
. Extract with . -
Purification: Flash chromatography (SiO2, Hexane/EtOAc).
Expected Outcome: >90% Yield, >95% ee. The ligand sterics override the substrate's ethyl bulk.
Core Transformation B: Chemoselective 1,2-Reduction (Luche)[1]
Reducing the carbonyl without touching the alkene is difficult because the "soft" hydride of
Mechanism: Hard/Soft Modulation
serves a dual function:-
Lewis Acid Activation: Coordinates the carbonyl oxygen, increasing electrophilicity at C1.
-
Ligand Exchange: Reacts with
to form alkoxyborohydrides ( ), which are "harder" nucleophiles than .[1] This directs attack to the "hard" carbonyl carbon (1,2-addition).
Figure 2: Pathway for the regioselective 1,2-reduction preventing saturation of the double bond.
Experimental Protocol
-
Solvation: Dissolve 3-ethylcyclohex-2-en-1-one (1 mmol) and
(1 mmol) in MeOH (0.4 M solution). -
Reduction: Cool to -78°C (or 0°C if solubility is poor, though selectivity drops slightly). Add
(1 mmol) in portions. -
Quench: Acetone (to destroy excess hydride) followed by saturated tartaric acid (to solubilize Cerium salts).
-
Result: Exclusive formation of the allylic alcohol.
Photochemical Utility: [2+2] Cycloaddition[5][6][7]
3-Ethylcyclohexenone is an excellent substrate for constructing bicyclo[4.2.0]octane systems via light-mediated cycloaddition.[1]
-
State: Triplet (
) excited state ( ). -
Regioselectivity: Guided by the "Rule of Five."[4] The ethyl group directs the orientation of the incoming alkene to minimize steric clash in the exciplex.
-
Application: Synthesis of sesquiterpene cores (e.g., protoilludane frameworks).
References
-
Synthesis via Vinylogous Esters
-
Organic Syntheses, Coll.[1] Vol. 6, p. 523 (1988); Vol. 54, p. 39 (1974).
- Title: 3-Ethoxy-2-Cyclohexenone.
-
Source:
-
-
Luche Reduction Mechanism
- Journal of the American Chemical Society, 100(7), 2226–2227 (1978).
- Title: Lanthanides in organic chemistry. 1.
-
Source:
-
Asymmetric Conjugate Addition (General 3-Substituted Enones)
- Accounts of Chemical Research, 33(6), 346–353 (2000).
- Title: Phosphoramidites: Privileged Ligands in Asymmetric C
-
Source:
-
Photochemical [2+2] Cycloaddition
- Chemical Reviews, 116(17), 9748–9815 (2016).
- Title: Enantioselective Photochemical Reactions Enabled by Chiral Photoc
-
Source:
Sources
- 1. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
3-Ethylcyclohex-2-en-1-one as a Michael acceptor
Application Note: High-Fidelity Conjugate Addition to 3-Ethylcyclohex-2-en-1-one
Executive Summary
3-Ethylcyclohex-2-en-1-one (CAS: 17299-34-2) presents a specific synthetic challenge: it is a
Standard nucleophiles (e.g., simple Grignard reagents, organolithiums) predominantly attack the carbonyl carbon (1,2-addition) due to the steric block at the conjugate position. To successfully utilize this molecule as a Michael acceptor and generate quaternary carbon centers, researchers must utilize organocopper chemistry or Lewis acid-mediated activation .[1]
This guide details protocols for overcoming this steric deactivation to achieve high-yield 1,4-addition.
Mechanistic Insight: The Steric-Electronic Conflict
The core failure mode when using 3-ethylcyclohex-2-en-1-one is the competition between Hard (1,2) and Soft (1,4) nucleophilic attack.[1]
-
The Problem: The
-ethyl group shields the electrophilic carbon. Hard nucleophiles (R-Li, R-MgX) are driven by charge control and attack the accessible carbonyl oxygen/carbon.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The Solution: Transmetallation to Copper (Cu) creates a softer nucleophile with a specific affinity for the alkene
-system, facilitating the formation of a transient - -complex that directs the alkyl group to the sterically hindered -position.
Figure 1: Mechanistic Pathway & Selectivity Control
Caption: Divergent pathways for nucleophilic attack. Copper catalysis (green path) is required to bypass the 1,2-addition trap (red path).
Protocol A: Copper-Catalyzed Grignard Conjugate Addition
Application: Generation of quaternary carbon centers at the 3-position. Scope: Suitable for adding primary alkyl, aryl, or vinyl groups.[1]
Scientific Rationale:
Direct use of Gilman reagents (
Materials
-
Substrate: 3-Ethylcyclohex-2-en-1-one (1.0 equiv)
-
Nucleophile: Alkylmagnesium bromide (1.2 – 1.5 equiv)[1]
-
Catalyst:
(5–10 mol%)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Additive: TMSCl (Trimethylsilyl chloride) (2.0 equiv)[1]
-
Solvent: Anhydrous THF (freshly distilled or from SPS)
-
Quench: Sat.
(aq)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Argon for 15 minutes.
-
Catalyst Loading: Charge the flask with
(10 mol%) and anhydrous THF ( concentration relative to substrate). -
Activator Addition: Cool the mixture to -78°C (dry ice/acetone bath). Add TMSCl (2.0 equiv) dropwise.[1]
-
Note: The solution may become slightly cloudy; this is normal.[1]
-
-
Substrate Addition: Add 3-Ethylcyclohex-2-en-1-one (1.0 equiv) dropwise over 5 minutes. Stir for 10 minutes at -78°C.
-
Nucleophile Injection (Critical): Add the Grignard reagent (1.2 equiv) dropwise via syringe pump or slow manual addition over 20 minutes.
-
Observation: A bright yellow precipitate (enolate) often forms.[1]
-
-
Reaction: Allow the mixture to stir at -78°C for 2 hours. Monitor by TLC (eluent: 10% EtOAc/Hexanes).[1]
-
Note: Do not warm to 0°C until starting material is consumed; warming promotes 1,2-addition.[1]
-
-
Quench: While still at -78°C, quench with saturated aqueous
(5 mL). Remove the cooling bath and allow to warm to room temperature.-
Color Change: The mixture will turn deep blue (copper complexing with ammonia).[1]
-
Data Summary: Nucleophile Compatibility
| Nucleophile (R-MgX) | Catalyst | Additive | Yield (1,4-Adduct) | Yield (1,2-Adduct) |
| MeMgBr | None | None | <5% | >85% |
| MeMgBr | CuI (10%) | None | 65% | 15% |
| MeMgBr | CuBr[1]·SMe2 (10%) | TMSCl | >92% | <2% |
| PhMgBr | CuBr[1]·SMe2 (10%) | TMSCl | 88% | 5% |
Protocol B: Asymmetric Conjugate Addition (Feringa Type)
Application: Creating enantiomerically enriched quaternary stereocenters.[1] Reference: Based on methodologies established by Feringa et al. for 3-substituted enones.
Scientific Rationale:
To achieve enantiocontrol on a pre-substituted
Workflow Diagram
Caption: Workflow for enantioselective addition using dialkylzinc reagents.
Key Protocol Differences
-
Reagent: Use Dialkylzinc (
) instead of Grignards for higher enantioselectivity. -
Ligand:
-Phosphoramidite (Feringa Ligand).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Solvent: Toluene or DCM is often preferred over THF for higher ee.[1]
-
Temperature: Strict maintenance of -40°C to -78°C is required to preserve the chiral catalyst geometry.[1]
Troubleshooting & Optimization
Issue: Low Conversion / Starting Material Recovery
-
Cause: The steric bulk of the ethyl group is preventing the formation of the
-complex. -
Fix: Increase catalyst loading to 20 mol%. Ensure TMSCl is fresh (colorless, not yellow). Switch from
tongcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> (soluble source of Cu).
Issue: 1,2-Addition Product Observed
-
Cause: Temperature was too high during addition, or the "Hard" Grignard reacted before transmetallation.[1]
-
Fix: Ensure the Grignard is added slowly to the Cu/Substrate mixture. Do not mix Grignard and Substrate before adding Copper.[1]
Issue: Silyl Enol Ether Hydrolysis
-
Context: If the desired product is the silyl enol ether (for Mukaiyama aldol), the quench must be non-acidic.
-
Fix: Quench with
followed by dilute .
References
-
Mechanistic Foundation of Cu-Catalysis
-
Asymmetric Addition to 3-Substituted Enones
-
TMSCl Acceleration (Corey-Boaz-Katzenellenbogen)
-
Physical Data & Safety
Sources
- 1. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Catalytic enantioselective conjugate addition with Grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. 3-Ethyl-2-methylcyclohex-2-en-1-one | C9H14O | CID 68342652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Robinson Annulation for the Synthesis of Substituted Cyclohexenones
Introduction: The Enduring Power of Ring Formation
First reported by Sir Robert Robinson in 1935, the Robinson annulation is a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of six-membered rings.[1] The term "annulation" (from the Latin annulus for "ring") aptly describes this process, which builds a new ring onto an existing molecule.[2][3] The reaction's primary output is a substituted cyclohexenone, an α,β-unsaturated cyclic ketone moiety that serves as a versatile intermediate in the synthesis of complex molecules.[1][4][5]
At its heart, the Robinson annulation is a tandem or cascade reaction that elegantly combines two fundamental transformations of carbonyl chemistry: the Michael addition and the intramolecular aldol condensation .[6][7][8][9] This efficient sequence forms three new carbon-carbon bonds, making it an indispensable tool for constructing the core skeletons of numerous natural products, including steroids, alkaloids, and terpenoids.[1][4][10] Its application in the synthesis of cortisone and its role in building versatile synthons like the Wieland-Miescher ketone underscore its profound impact on synthetic and medicinal chemistry.[1][11]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the Robinson annulation, from its core mechanism to practical laboratory protocols and modern asymmetric variations.
I. The Mechanistic Pathway: A Tale of Two Reactions
Understanding the Robinson annulation requires a grasp of its two constituent steps. The overall process links a Michael donor (typically an enolizable ketone, β-diketone, or β-keto ester) with a Michael acceptor (classically, methyl vinyl ketone or MVK).[3][5]
-
Step 1: The Michael Addition (Conjugate Addition) The reaction begins with the base-catalyzed deprotonation of the Michael donor at its α-carbon to form a nucleophilic enolate.[4][12] This enolate then performs a 1,4-conjugate addition to the α,β-unsaturated ketone (the Michael acceptor).[13][14][15] This step tethers the two starting materials together and, after protonation, yields a 1,5-diketone intermediate.[13][16]
-
Step 2: Intramolecular Aldol Condensation The newly formed 1,5-diketone is now poised for cyclization. In the continued presence of a base, a second enolate is formed by deprotonating another α-carbon of the diketone.[6] This enolate then attacks the carbonyl carbon of the other ketone group within the same molecule in an intramolecular aldol addition reaction, forming a six-membered ring as a β-hydroxy ketone.[1][13] Typically, with the application of heat, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated cyclohexenone product.[6][7][12][17]
Caption: The sequential mechanism of the Robinson Annulation.
II. Experimental Design and Key Considerations
The success of a Robinson annulation depends on the careful selection of substrates, catalysts, and reaction conditions.
Substrate Scope
| Component | Examples & Key Considerations |
| Michael Donor | Ketones: Cyclohexanone, cyclopentanone, and acyclic ketones with α-hydrogens. |
| β-Diketones: 2-Methyl-1,3-cyclohexanedione is a classic substrate used in the synthesis of the Wieland-Miescher ketone.[11] Doubly activated α-protons are more acidic, facilitating enolate formation.[14] | |
| β-Ketoesters: Ethyl acetoacetate and similar compounds are effective donors.[3] | |
| Michael Acceptor | Methyl Vinyl Ketone (MVK): The most common acceptor.[5] Prone to polymerization under basic conditions, which can lower yields.[18] Often freshly distilled or generated in situ. |
| MVK Equivalents: To circumvent the instability of MVK, various alternatives have been developed. The Wichterle reaction uses 1,3-dichloro-cis-2-butene.[1] Other equivalents include α-silylated vinyl ketones and phosphonates, which can offer better yields and milder conditions.[18] |
Reaction Conditions: A Balancing Act
The choice of catalyst and solvent is critical for optimizing yield and minimizing side reactions.
| Parameter | Options & Rationale |
| Catalyst | Base-Catalyzed: The classic approach. Common bases include sodium ethoxide (NaOEt), potassium t-butoxide (t-BuOK), sodium hydroxide (NaOH), and potassium hydroxide (KOH). The choice of base depends on the acidity of the Michael donor.[13][19] |
| Acid-Catalyzed: The reaction can also be promoted by acids like p-toluenesulfonic acid (p-TsOH).[13][18] | |
| Solvent | Protic solvents like ethanol or methanol are common, especially when using alkoxide bases.[13] Aprotic solvents such as dimethyl sulfoxide (DMSO) may be used, particularly in organocatalyzed variants.[20] |
| Temperature | The initial Michael addition is often performed at a lower temperature (e.g., 0 °C to room temperature) to control reactivity. The subsequent aldol condensation and dehydration steps frequently require heating (reflux) to drive the reaction to completion.[6][12][21] |
| Procedure | One-Pot: Both steps are performed sequentially in the same reaction vessel. This is efficient but can sometimes lead to side products.[13] |
| Stepwise: The 1,5-diketone Michael adduct is isolated and purified before proceeding to the aldol condensation. This can improve overall yields by preventing polymerization of the Michael acceptor and other side reactions.[1][13] |
III. Protocol: Synthesis of the Wieland-Miescher Ketone
The synthesis of the Wieland-Miescher ketone from 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone is a quintessential example of the Robinson annulation, widely used in the synthesis of steroids.[6][11][22]
Caption: Experimental workflow for Wieland-Miescher Ketone synthesis.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| 2-Methyl-1,3-cyclohexanedione | C₇H₈O₂ | 126.14 | 10.0 g | 79.3 mmol |
| Potassium t-butoxide | C₄H₉KO | 112.21 | 3.56 g | 31.7 mmol |
| Methyl vinyl ketone (MVK) | C₄H₆O | 70.09 | 7.0 mL | 83.2 mmol |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 250 mL | - |
| 5% Hydrochloric Acid | HCl | 36.46 | ~50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Saturated Sodium Chloride | NaCl | 58.44 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethanol (250 mL) and potassium t-butoxide (3.56 g). Stir the mixture at 0 °C (ice bath) under an inert atmosphere (e.g., argon or nitrogen) for 20 minutes.
-
Michael Donor Addition: Slowly add 2-methyl-1,3-cyclohexanedione (10.0 g) to the cooled solution. Stir for an additional 15 minutes at 0 °C.
-
Michael Acceptor Addition: Add freshly distilled methyl vinyl ketone (7.0 mL) dropwise over 5 hours using a syringe pump to the vigorously stirred, deep-orange solution. Maintaining a slow addition rate is crucial to prevent MVK polymerization.
-
Aldol Condensation & Dehydration: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 6 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the solution into 5% aqueous HCl (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase thoroughly with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of 10% to 25% ether in hexanes) or vacuum distillation to afford the pure Wieland-Miescher ketone.[20]
IV. Modern Variations and Applications
While the classical Robinson annulation is highly effective, modern organic synthesis often demands stereochemical control.
Asymmetric Robinson Annulation
The development of asymmetric variants has been a significant advance, enabling the synthesis of enantiomerically enriched products. This is particularly vital in drug development, where a single enantiomer is often responsible for the desired therapeutic effect.
-
Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized this field. The amino acid (S)-proline is a highly effective and environmentally benign organocatalyst for promoting asymmetric Robinson annulations, often providing products with high enantiomeric excess (ee).[1][6][23][24] This approach is a celebrated example of green chemistry.[24] Other organocatalysts, such as those derived from cinchona alkaloids, have also been successfully employed.[25]
The Stork Enamine Annulation
The Stork enamine synthesis provides a milder alternative to the strongly basic conditions of the traditional enolate-based reaction.[26][27]
-
Enamine Formation: A ketone or aldehyde is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine.[28]
-
Michael Addition: The enamine, which is a weaker nucleophile than an enolate, acts as the Michael donor.[27][28]
-
Hydrolysis and Cyclization: The intermediate is then hydrolyzed to regenerate the ketone, which subsequently undergoes the intramolecular aldol condensation.[27]
This method is particularly useful for substrates that are sensitive to strong bases or for directing the regioselectivity of the initial Michael addition.[27][29]
V. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Polymerization of MVK. - Incomplete reaction. - Side reactions (e.g., intermolecular aldol). | - Use freshly distilled MVK and add it slowly via syringe pump at low temperature. - Increase reaction time or temperature for the aldol step. - Consider a stepwise procedure, isolating the Michael adduct first.[13] |
| No Product Formation | - Base is not strong enough to deprotonate the Michael donor. - Inactive reagents. | - Use a stronger base (e.g., switch from NaOEt to t-BuOK). - Check the quality and purity of starting materials. |
| Michael Adduct Isolated, but No Cyclization | - Insufficient heating or reaction time for the aldol condensation. - Steric hindrance preventing intramolecular reaction. | - Increase reflux time or switch to a higher-boiling solvent. - If sterically hindered, this pathway may not be feasible. Consider alternative synthetic routes. |
| Formation of Polymeric Material | - MVK added too quickly or at too high a temperature. | - Strictly control the rate of addition and maintain low temperatures during the Michael addition step. |
Conclusion
The Robinson annulation remains a vital and versatile transformation in the synthetic chemist's toolkit. Its ability to efficiently construct the cyclohexenone framework from simple acyclic precursors has secured its place in the annals of organic chemistry. From its foundational role in the total synthesis of complex natural products to its modern, highly enantioselective variants driven by organocatalysis, the Robinson annulation continues to empower innovation in chemical synthesis, drug discovery, and materials science.
References
-
Master Organic Chemistry. (2018). The Robinson Annulation. [Link]
-
Wikipedia. (n.d.). Robinson annulation. [Link]
-
Chemistry Steps. (n.d.). Robinson Annulation-Mechanism and Shortcut. [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. [Link]
-
J&K Scientific LLC. (2025). Robinson Annulation. [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. [Link]
-
Chemistry Notes. (2022). Robinson annulation reaction: Easy mechanism. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (n.d.). Organocatalytic Asymmetric Robinson Annulation of α,β-Unsaturated Aldehydes: Applications to the Total Synthesis of (+)-Palitantin. [Link]
-
NIH - PMC. (n.d.). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. [Link]
-
Wikipedia. (n.d.). Wieland–Miescher ketone. [Link]
-
Bentham Science Publishers. (2018). An Overview on the Robinson Annulation. [Link]
-
YouTube. (2024). The Michael Addition and the Robinson Annulation - Lec8. [Link]
-
JoVE. (2023). Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation. [Link]
-
RSC Publishing. (n.d.). Wieland–Miescher ketone: a cornerstone in natural product synthesis. [Link]
-
NC State University Libraries. (n.d.). 23.12 The Robinson Annulation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Chemistry LibreTexts. (2025). 23.12: The Robinson Annulation Reaction. [Link]
-
Ingenta Connect. (2018). An Overview on the Robinson Annulation. [Link]
-
ResearchGate. (2025). An Overview on the Robinson Annulation. [Link]
-
csbsju. (n.d.). CO22b. Michael Addition and Robinson Annulation. [Link]
-
ACS Publications - Journal of Chemical Education. (n.d.). A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. [Link]
-
Chemistry LibreTexts. (2023). Michael Additions & Robinson Annulation. [Link]
-
UNI ScholarWorks. (1992). New reaction conditions for the synthesis of Wieland-Miescher ketone. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2012). Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. [Link]
-
Chemistry LibreTexts. (2024). 23.12: The Robinson Annulation Reaction. [Link]
-
Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
-
Oreate AI Blog. (2026). What Are the Two Starting Materials for a Robinson Annulation. [Link]
-
Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. [Link]
-
YouTube. (2024). Chem128BFA24 Chapter 23 Lecture 5 Stork Enamine and Robinson Annulation. [Link]
-
Chad's Prep®. (n.d.). The Stork Synthesis. [Link]
-
YouTube. (2021). Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]
-
YouTube. (2025). Robinson Annulation Made EASY. [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]
-
Organic Chemistry Tutor. (n.d.). Stork Enamine Synthesis. [Link]
-
Chegg.com. (2022). Solved Provide the full mechanisms of the Stork Enamine. [Link]
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Troubleshooting & Optimization
Preventing polymerization of α,β-unsaturated ketones
Technical Support Center: Stabilization of Enones ( -Unsaturated Ketones)
Status: Operational Severity Level: High (Risk of runaway exothermic reaction) Scope: Methyl Vinyl Ketone (MVK), Ethyl Vinyl Ketone (EVK), Chalcones, and related Michael Acceptors.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Q: Why did my reagent turn into a solid block despite being stored in the freezer?
A: You are likely witnessing radical propagation or dimerization , often exacerbated by oxygen deprivation (counter-intuitively) or light exposure.
The "Oxygen Paradox"
Most researchers are trained to degas solvents to prevent oxidation. This is fatal for enones stabilized with phenolics (MEHQ, BHT, Hydroquinone). These inhibitors are not active on their own; they require dissolved oxygen to form the active peroxy-radical species that terminates the polymer chain.
The Mechanism of Inhibition Failure:
-
Storage: If you store MVK under a strict Argon atmosphere, the dissolved oxygen is depleted.
-
Deactivation: The phenolic inhibitor (e.g., MEHQ) cannot convert the carbon-centered radical (
) into a stable species without . -
Runaway: The polymerization chain reaction proceeds unchecked, generating heat, which accelerates the rate further (Trommsdorff effect).
Visualizing the Pathway
The following diagram illustrates the critical divergence between successful inhibition and polymerization failure.
Figure 1: The "Oxygen Paradox" mechanism. Note that the Inhibition path (Green) is dependent on the presence of both the Inhibitor AND Dissolved Oxygen.
Module 2: Storage & Handling Protocols
Q: What are the absolute best practices for long-term storage?
A: Stability relies on three vectors: Temperature, Light, and Acid/Base balance.
| Parameter | Recommendation | Technical Rationale |
| Temperature | Slows kinetic rate of radical initiation. Warning: Do not freeze MVK if it lacks acid stabilizer (see below). | |
| Atmosphere | Air (Aerated) | Do NOT store under Nitrogen/Argon if using MEHQ/HQ. Leave headspace in the bottle. |
| Light | Amber Glass / Foil | Prevents |
| pH Stabilizer | Acetic Acid (0.1%) | Specific to MVK . Prevents base-catalyzed anionic polymerization. |
| Container | Glass (Teflon lined) | Avoid metals (Fe, Al) which can act as radical initiators (Fenton-type chemistry). |
Q: My MVK is yellow/orange. Is it compromised? A: Not necessarily.
-
Clear/Colorless: Fresh, high purity.
-
Light Yellow: Oxidized quinones from the inhibitor (MEHQ/HQ) doing its job. Safe to use (distill if sensitive).
-
Cloudy/Gel: Polymerization has started. DISCARD IMMEDIATELY as hazardous waste. Do not attempt to recover.
Module 3: Distillation (The Danger Zone)
Q: How do I distill enones without them polymerizing in the flask? A: Distillation is the highest-risk operation. You are applying heat (initiator) while removing oxygen (inhibitor cofactor) under vacuum.
The Solution: The "Air-Bleed" Technique You must introduce a controlled stream of air (bubbles) into the boiling liquid during vacuum distillation. This replenishes the oxygen required for MEHQ/HQ to function at elevated temperatures.
Protocol: Air-Bleed Vacuum Distillation
-
Setup: Use a Claisen adapter.
-
Capillary: Insert a glass capillary tube into the main neck, extending below the surface of the liquid.
-
Control: Connect the capillary to a needle valve or pinch clamp to control air intake.
-
Vacuum: Apply vacuum. You should see a fine stream of bubbles (air) rising through the liquid.
-
Inhibitor: Add solid MEHQ or Hydroquinone to the receiving flask as well, to stabilize the distillate immediately upon condensation.
Figure 2: The Air-Bleed Distillation Workflow. The capillary ensures the pot inhibitor remains active, while the receiver inhibitor protects the final product.
Module 4: Reaction Interference & Inhibitor Removal
Q: The inhibitor is killing my reaction (e.g., Heck coupling, Metathesis). How do I remove it? A: Phenolic inhibitors are radical scavengers and can interfere with catalytic cycles or radical-based mechanisms.
Comparison of Removal Methods:
| Method | Efficiency | Protocol Notes | Recommended For |
| Flash Column | High | Pass neat liquid through a short plug of Basic Alumina or Silica . | Small scales (<50g); Sensitive catalysts. |
| Caustic Wash | Medium | Wash with 10% NaOH or | Large scales; Hydrophobic enones. |
| Distillation | Very High | See "Air-Bleed" protocol above. | High purity requirements. |
Q: Can I proceed without removing the inhibitor? A:
-
Yes: For standard Michael additions, Aldol condensations, or nucleophilic attacks. The inhibitor concentration (typically 100-500 ppm) is usually too low to affect ionic chemistry.
-
No: For radical polymerizations (obviously) or highly sensitive transition-metal catalysis where the phenol might coordinate to the metal center.
Module 5: Emergency Troubleshooting (FAQ)
Q: I found a bottle of MVK that has solidified. Can I melt it? A: NO.
-
Risk: The solid is likely polymeric peroxides or unstable oligomers. Heating it can cause rapid decomposition, gas evolution, and vessel rupture.
-
Action: Contact your EH&S department for disposal as reactive waste.
Q: My reaction mixture turned into a "gel" halfway through. A: You likely experienced "Popcorn Polymerization" or cross-linking.
-
Cause: Overheating, lack of solvent (bulk conditions), or presence of trace initiators (peroxides in ether solvents).
-
Prevention: Always run enone reactions in dilute solution (0.1M - 1.0M). Avoid running neat reactions unless strictly necessary.
References
-
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-unsaturated ketones and distillation techniques). -
Sigma-Aldrich Technical Bulletin. Handling and Storage of Inhibited Monomers. (Detailed data on MEHQ/HQ oxygen requirements).
-
Encyclopedia of Polymer Science and Technology. Radical Polymerization and Inhibition. Wiley-Interscience. (Mechanistic details on phenolic inhibition).
-
Organic Syntheses. Methyl Vinyl Ketone. Org. Synth. 1973, 53, 123. (Specific handling and acid stabilization protocols for MVK).
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of α,β-Unsaturated Systems: Ketones vs. Esters
For researchers navigating the complexities of synthetic chemistry and drug development, the Michael addition is a foundational tool for forging carbon-carbon and carbon-heteroatom bonds. The choice of the Michael acceptor—the electrophilic partner in this reaction—is paramount, dictating reaction kinetics, regioselectivity, and ultimate product yield. Among the most common acceptors are α,β-unsaturated ketones (enones) and α,β-unsaturated esters (enoates). While structurally similar, their reactivity profiles are markedly different. This guide provides an in-depth, objective comparison of these two functional groups, grounded in mechanistic principles and supported by experimental data, to inform your experimental design.
The Core Dichotomy: Electronic Influence on Electrophilicity
The reactivity of a Michael acceptor is fundamentally governed by the electron density at its β-carbon. The conjugation of the carbon-carbon double bond with the carbonyl group creates an electron-deficient β-position, priming it for nucleophilic attack.[1][2][3] However, the nature of the group attached to the carbonyl—an alkyl/aryl group in a ketone versus an alkoxy group in an ester—creates a significant electronic disparity.
α,β-Unsaturated Ketones (Enones): The ketone's carbonyl is polarized by the electronegative oxygen, and this electron-withdrawing effect is effectively transmitted through the conjugated π-system to the β-carbon. The alkyl group (R') attached to the carbonyl offers minimal electronic perturbation, allowing the full inductive pull of the carbonyl to be expressed. This results in a highly electrophilic β-carbon, making enones potent Michael acceptors.[4]
α,β-Unsaturated Esters (Enoates): In contrast, the ester's alkoxy group (-OR') possesses lone pairs on the oxygen that participate in resonance with the carbonyl. This π-donation of electron density back into the carbonyl group partially counteracts the inductive withdrawal of the oxygen.[4] This resonance stabilization reduces the overall electrophilicity of the carbonyl carbon and, by extension, diminishes the partial positive charge on the β-carbon. Consequently, enoates are inherently less reactive Michael acceptors than their enone counterparts.
The following diagram illustrates the key resonance contributors that rationalize this difference in electrophilicity.
Caption: Resonance structures illustrating electron delocalization.
Navigating Regioselectivity: Hard/Soft Acid-Base (HSAB) Theory
An α,β-unsaturated carbonyl compound presents two distinct electrophilic sites: the "hard" carbonyl carbon and the "soft" β-carbon.[5] The Hard and Soft Acids and Bases (HSAB) theory provides a powerful predictive framework for regioselectivity.[5][6]
-
Hard Nucleophiles (e.g., Grignard reagents, organolithiums), characterized by high charge density, preferentially attack the hard carbonyl carbon in a 1,2-addition .[1][7][8]
-
Soft Nucleophiles (e.g., thiolates, enamines, organocuprates), which are more polarizable, favor attacking the soft β-carbon, resulting in the desired 1,4-addition (Michael addition).[5][7][8]
This principle has direct implications when comparing ketones and esters. The greater electrophilicity of the ketone's carbonyl carbon makes it more susceptible to competing 1,2-addition, especially when using harder nucleophiles.[9] Esters, with their less electrophilic carbonyl, are more biased towards undergoing 1,4-addition, although the overall reaction rate is slower.[9]
Quantitative Reactivity Comparison: Experimental Data
The theoretical differences in electronic structure are borne out by experimental kinetic data. Quantum chemical transition-state calculations and direct kinetic studies consistently show that enones react faster than enoates in Michael additions.[10][11][12] A systematic study by Bowman and colleagues provides a clear quantitative comparison of various Michael acceptors in a base-catalyzed reaction with a thiol nucleophile.
| Michael Acceptor | Abbreviation | Overall Reaction Rate Coefficient (k_overall) [s⁻¹] |
| Ethyl Vinyl Ketone | EVK | ~3.5 (Comparable to EVS) |
| Butyl Acrylate (Ester) | BA | 0.5 ± 0.1 |
| Diethyl Fumarate (Ester) | DEF | 4.1 ± 0.2 |
| Diethyl Maleate (Ester) | DEM | 1.1 ± 0.1 |
Data adapted and interpreted from Bowman et al. (2021) as presented in a comparative guide.[13] The rate for Ethyl Vinyl Ketone is estimated based on its structural similarity and known high reactivity, comparable to Ethyl Vinyl Sulfone (EVS) from the same study.
The data clearly demonstrates that even a simple acrylate ester is significantly less reactive than a comparable enone. This disparity underscores the importance of acceptor choice in reaction design; a reaction that proceeds smoothly with an enone may require more forcing conditions or a different catalytic system when an enoate is used.
Experimental Protocol: A Head-to-Head Comparison of Michael Addition Rates
To provide a practical context, this section outlines a validated protocol for comparing the reactivity of a model enone (cyclohex-2-en-1-one) and a model enoate (ethyl acrylate) with a common, soft nucleophile (diethyl malonate).[14][15][16]
Materials and Reagents
-
Cyclohex-2-en-1-one (Acceptor 1)
-
Ethyl Acrylate (Acceptor 2)
-
Diethyl Malonate (Nucleophile/Donor)
-
Sodium Ethoxide (Base)
-
Anhydrous Ethanol (Solvent)
-
Anhydrous Diethyl Ether (for workup)
-
Saturated Ammonium Chloride (for quenching)
-
Anhydrous Magnesium Sulfate (for drying)
-
Internal Standard (e.g., Dodecane) for GC analysis
-
Deuterated Chloroform (for NMR analysis)
Experimental Workflow Diagram
Caption: Workflow for kinetic comparison of Michael acceptors.
Step-by-Step Methodology
-
Reaction Setup: In two separate oven-dried, 50 mL round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, add anhydrous ethanol (20 mL), diethyl malonate (1.0 eq), and the internal standard.
-
Acceptor Addition: To Flask A, add cyclohex-2-en-1-one (1.0 eq). To Flask B, add ethyl acrylate (1.0 eq). Allow the solutions to stir at a constant 25°C for 10 minutes.
-
Initiation and Monitoring: Prepare a solution of sodium ethoxide (0.1 eq) in anhydrous ethanol. At time t=0, add the basic solution to each flask simultaneously to initiate the Michael addition.
-
Sampling: Withdraw aliquots (approx. 0.5 mL) from each reaction mixture at predetermined time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Quenching and Workup: Immediately quench each aliquot in a vial containing saturated aqueous ammonium chloride solution (2 mL). Extract the quenched sample with diethyl ether (2 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Analyze the organic extracts by Gas Chromatography-Mass Spectrometry (GC-MS). Quantify the disappearance of the starting ketone and ester relative to the internal standard over time. Plot the concentration of the Michael acceptor versus time to determine the initial reaction rates.
This self-validating system directly compares the two acceptors under identical conditions, ensuring that any observed difference in reaction rate is attributable to their intrinsic reactivity.
The Role of Thermodynamic vs. Kinetic Control
The discussion of 1,2- vs. 1,4-addition is intrinsically linked to the concepts of kinetic and thermodynamic control.[17]
-
Kinetic Product: The product that forms the fastest, resulting from the reaction pathway with the lowest activation energy. 1,2-addition is often the kinetically favored pathway.[1][17]
-
Thermodynamic Product: The most stable product, which predominates when the reaction is reversible and allowed to reach equilibrium. The 1,4-Michael adduct is typically the more thermodynamically stable product due to the formation of a strong C-C single bond at the expense of a weaker C-C pi bond.[17][18][19][20]
Low temperatures and strong, non-reversible nucleophiles tend to favor the kinetic product.[18][20] Conversely, higher temperatures, weaker bases, and longer reaction times allow for reversibility, enabling the reaction to equilibrate to the more stable thermodynamic product.[19][20] Given that enones are more reactive, the kinetic-thermodynamic competition can be more pronounced. For the less reactive enoates, the conditions required to promote the reaction (e.g., elevated temperature) often inherently favor the thermodynamic 1,4-adduct.
Conclusion and Outlook
The evidence is unequivocal: α,β-unsaturated ketones are intrinsically more reactive Michael acceptors than their α,β-unsaturated ester analogues. This heightened reactivity stems directly from the superior ability of the ketone's carbonyl group to withdraw electron density from the conjugated system, creating a more electrophilic β-carbon. The ester's alkoxy group, through resonance donation, mitigates this effect, rendering the system less reactive.
For the practicing scientist, this distinction is critical.
-
When high reactivity and rapid bond formation are desired, an enone is generally the superior choice.
-
When a milder, more selective reaction is needed, or when seeking to avoid side reactions at a highly reactive carbonyl, an enoate may be preferable, albeit at the cost of reaction rate.
Understanding this fundamental reactivity difference empowers researchers to make informed decisions in reaction design, catalyst selection, and the strategic synthesis of complex molecules and novel therapeutics.
References
- Oregon State University. (2020, May 7). Chapter 18/23: The Michael Addition.
- Chemistry LibreTexts. (2021, October 31). 9.6: Michael Reactions.
- MDPI.
- Bauer, A., et al. (2019). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC.
- Chemistry LibreTexts. (2019, June 5). 11.2.
- Master Organic Chemistry. (2023, May 24).
- Wikipedia. Michael addition reaction.
- OpenStax. (2023, September 20). 19.
- Cronin, M. T. D., et al. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry (RSC Publishing).
- The Organic Chemistry Tutor. (2019, September 8). 14.
- JoVE. (2025, May 22).
- jOeCHEM. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles. YouTube.
- Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- OpenStax. (2023, September 20). 14.3 Kinetic versus Thermodynamic Control of Reactions.
- Chemistry LibreTexts. (2025, March 17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- OpenStax. (2023, September 20). 23.10 Conjugate Carbonyl Additions: The Michael Reaction.
- ResearchGate. (2025, August 9).
- Benchchem. A Researcher's Guide to Kinetic vs. Thermodynamic Control in Michael Addition Reactions.
- Mayr, H., et al. (2021).
- Afonso, C. A. M., et al. (2022, June 15).
- Benchchem.
- ChemRxiv. Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.
- University of Calgary.
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A Senior Application Scientist's Guide to Correlating Spectroscopic Data with Product Structure in Cyclohexenone Reactions
Abstract
2-Cyclohexen-1-one is a foundational building block in organic synthesis, prized for its dual reactivity as both a ketone and an α,β-unsaturated system. The ability to selectively target the carbonyl carbon (1,2-addition), the β-carbon (1,4-conjugate addition), or the alkene (cycloaddition) allows for the construction of diverse and complex molecular architectures. However, confirming the outcome of these reactions is non-trivial and relies on a robust, multi-technique spectroscopic analysis. This guide provides an in-depth comparison of products derived from common cyclohexenone reactions, offering field-proven insights into how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data are correlated to unequivocally determine product structure. We will explore the causal relationships between reaction mechanisms and their spectroscopic fingerprints, empowering researchers to move from raw data to confident structural assignment.
The Spectroscopic Baseline: Characterizing 2-Cyclohexen-1-one
Before analyzing reaction products, it is imperative to understand the spectroscopic signature of the starting material, 2-cyclohexen-1-one. Its structure contains a conjugated system that significantly influences its spectral properties.
-
Infrared (IR) Spectroscopy: The conjugation between the C=C and C=O bonds lowers the bond order of the carbonyl group through resonance. This results in a C=O stretching frequency that is lower than that of a simple saturated ketone (typically ~1715 cm⁻¹).[1][2] The 2-cyclohexen-1-one C=O stretch appears as a strong, sharp peak around 1670-1685 cm⁻¹ .[2] A C=C stretch is also visible around 1610 cm⁻¹ .
-
¹H NMR Spectroscopy: The two vinylic protons are key diagnostic signals. The proton at the α-position (C2) typically appears around ~5.9-6.0 ppm , while the β-position proton (C3) is further downfield at ~6.9-7.0 ppm due to deshielding from the carbonyl group.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C1) is observed far downfield at ~199 ppm . The vinylic carbons appear at ~129 ppm (C2) and ~150 ppm (C3) .[3]
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]•+ appears at m/z 96 . A common fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction, which can lead to characteristic fragment ions.[4][5]
Case Study 1: The Chemoselectivity Challenge - 1,4-Conjugate vs. 1,2-Direct Addition
A classic challenge in synthetic chemistry is directing a nucleophile to either the carbonyl carbon (a "hard" electrophilic center) or the β-carbon (a "soft" electrophilic center).[6] The choice of reagent is critical. Organocuprates (Gilman reagents) are "soft" nucleophiles that preferentially undergo 1,4-addition, while "hard" organolithium or Grignard reagents favor 1,2-addition.[7][8][9]
Let's compare the reaction of 2-cyclohexen-1-one with lithium dimethylcuprate ((CH₃)₂CuLi) versus methyllithium (CH₃Li).
Predicted Product Structures
-
1,4-Addition Product (with (CH₃)₂CuLi): 3-methylcyclohexanone. The reaction proceeds via a conjugate addition, forming an enolate intermediate which is then protonated during workup.[7][8]
-
1,2-Addition Product (with CH₃Li): 1-methylcyclohex-2-en-1-ol. The nucleophile directly attacks the carbonyl carbon.
Workflow for Distinguishing Reaction Pathways
Caption: Logical workflow from reagent choice to final structure verification.
Comparative Spectroscopic Analysis
The structural differences between 3-methylcyclohexanone and 1-methylcyclohex-2-en-1-ol lead to dramatically different spectra.
-
Infrared (IR) Analysis:
-
1,4-Adduct (3-methylcyclohexanone): The most telling change is the disappearance of the conjugated C=O stretch at ~1675 cm⁻¹ and the appearance of a new, strong C=O stretch at ~1715 cm⁻¹ , characteristic of a saturated six-membered ring ketone.[10] The C=C stretch at ~1610 cm⁻¹ will be absent.
-
1,2-Adduct (1-methylcyclohex-2-en-1-ol): The C=O stretch at ~1675 cm⁻¹ will be completely absent . A strong, broad O-H stretch will appear around 3200-3600 cm⁻¹ .[11] The C=C stretch from the ring will still be present, though it may be weaker.
-
-
¹H NMR Analysis:
-
1,4-Adduct (3-methylcyclohexanone): The vinylic proton signals at ~5.9 and ~6.9 ppm will be absent . A new doublet at ~0.9-1.0 ppm will appear, integrating to 3H, corresponding to the new methyl group coupled to the adjacent methine proton. The rest of the spectrum will consist of complex multiplets in the aliphatic region (~1.2-2.5 ppm).
-
1,2-Adduct (1-methylcyclohex-2-en-1-ol): The vinylic protons at ~5.9 and ~6.9 ppm will still be present , though their chemical shifts will change slightly due to the new C-O bond. A new singlet at ~1.2-1.3 ppm (integrating to 3H) will appear for the methyl group (no adjacent protons for coupling). A broad singlet for the O-H proton will also be visible (its position is concentration-dependent and it can be exchanged with D₂O).
-
-
¹³C NMR Analysis:
-
1,4-Adduct (3-methylcyclohexanone): The carbonyl carbon signal shifts slightly downfield to ~211 ppm . The vinylic carbon signals (~129, ~150 ppm) are replaced by new aliphatic signals. A new methyl signal will appear upfield around ~22 ppm .
-
1,2-Adduct (1-methylcyclohex-2-en-1-ol): The carbonyl signal at ~199 ppm is absent . It is replaced by a new quaternary carbon signal (C-O) around ~65-75 ppm . The vinylic carbon signals will remain, with slight shifts. A new methyl signal appears around ~25-30 ppm .
-
-
Mass Spectrometry (EI-MS) Analysis:
-
Both Products: Will show a molecular ion peak [M]•+ at m/z 112 , confirming the addition of a methyl group (96 + 16 = 112).
-
1,4-Adduct (3-methylcyclohexanone): Fragmentation will be characteristic of a cyclic ketone, often showing a prominent peak from alpha-cleavage.[12] A key fragment is often seen at m/z 55 for the cyclohexanone ring itself.[13]
-
1,2-Adduct (1-methylcyclohex-2-en-1-ol): A characteristic fragmentation is the loss of a water molecule (M-18), leading to a strong peak at m/z 94 .[12] Loss of the methyl group (M-15) can also be observed, giving a peak at m/z 97.
-
Data Summary: 1,2- vs. 1,4-Addition
| Spectroscopic Feature | 2-Cyclohexen-1-one (Start) | 1,4-Adduct (3-methylcyclohexanone) | 1,2-Adduct (1-methylcyclohex-2-en-1-ol) |
| IR: C=O Stretch (cm⁻¹) | ~1675 (Conjugated) | ~1715 (Saturated) | Absent |
| IR: O-H Stretch (cm⁻¹) | Absent | Absent | ~3400 (Broad) |
| ¹H NMR: Vinylic H (ppm) | ~5.9, ~6.9 | Absent | Present (shifted) |
| ¹H NMR: New CH₃ Signal | Absent | ~1.0 (Doublet) | ~1.2 (Singlet) |
| ¹³C NMR: C=O (ppm) | ~199 | ~211 | Absent |
| ¹³C NMR: C-O (ppm) | Absent | Absent | ~70 |
| MS: [M]•+ (m/z) | 96 | 112 | 112 |
| MS: Key Fragment (m/z) | - | Alpha-cleavage products | 94 ([M-H₂O]•+) |
Case Study 2: Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces ketones and aldehydes to alcohols.[14][15][16] In the case of 2-cyclohexen-1-one, it reduces the carbonyl group without affecting the carbon-carbon double bond, yielding cyclohex-2-en-1-ol.
Spectroscopic Analysis of Cyclohex-2-en-1-ol
The spectroscopic changes are highly diagnostic of a successful reduction.[17][18]
-
IR Spectroscopy: The C=O stretch at ~1675 cm⁻¹ disappears entirely . A strong, broad O-H stretch appears around 3200-3600 cm⁻¹ . The C=C stretch remains.[17]
-
¹H NMR Spectroscopy: The vinylic protons remain, shifted to ~5.6-5.8 ppm . A new signal for the proton on the carbon bearing the alcohol (the carbinol proton, H-1) appears as a broad multiplet around ~4.1 ppm . A broad, exchangeable O-H singlet also appears.
-
¹³C NMR Spectroscopy: The carbonyl signal at ~199 ppm is replaced by a new C-O signal around 65-70 ppm . The vinylic carbon signals remain.
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]•+ is at m/z 98 . A key fragment is the loss of water (M-18) to give a peak at m/z 80 .
Case Study 3: [2+2] Photocycloaddition
The reaction of an enone with an alkene under photochemical conditions can lead to a [2+2] cycloaddition, forming a cyclobutane ring.[19][20] The reaction of 2-cyclohexen-1-one with ethylene, for example, yields bicyclo[4.2.0]octan-2-one. This reaction proceeds through a triplet diradical intermediate.[20]
Spectroscopic Analysis of Bicyclo[4.2.0]octan-2-one
-
IR Spectroscopy: The product is a saturated ketone. The conjugated C=O stretch at ~1675 cm⁻¹ is replaced by a saturated ketone C=O stretch at ~1710 cm⁻¹ . The key observation is the complete disappearance of the C=C stretch .
-
¹H NMR Spectroscopy: The most dramatic change is the complete absence of any signals in the vinylic region (> 5.0 ppm) . The spectrum will consist entirely of complex multiplets in the aliphatic region (~1.0-3.0 ppm) corresponding to the protons on the fused ring system.
-
¹³C NMR Spectroscopy: The vinylic carbon signals (~129, ~150 ppm) are absent . They are replaced by new sp³ carbon signals in the aliphatic region. The carbonyl signal shifts to ~210-215 ppm .
-
Mass Spectrometry (EI-MS): The molecular ion peak [M]•+ will be at m/z 124 (96 + 28). The fragmentation can be complex, but a retro-[2+2] cycloreversion could potentially regenerate the starting enone (m/z 96) or ethylene radical cations, although other fragmentation pathways often dominate.
Spectroscopic Data Interpretation Workflow
Caption: A systematic workflow for interpreting raw spectroscopic data.
Standard Experimental Protocols for Data Acquisition
Trustworthy data is the foundation of accurate structural elucidation. The following are self-validating protocols for acquiring high-quality spectra.
Protocol: Acquiring an Infrared (IR) Spectrum
-
Sample Preparation (Neat Liquid): Ensure the sample is free of solvent and water. Place one drop of the purified liquid product onto the center of a salt plate (e.g., NaCl or KBr).
-
Sample Preparation (Solution): Dissolve ~5-10 mg of the sample in 0.5 mL of a suitable IR-transparent solvent (e.g., CCl₄ or CDCl₃) in a clean vial. Transfer the solution to a solution cell.
-
Background Scan: Place the empty salt plates or a cell containing pure solvent in the spectrometer and run a background scan. This is critical to subtract absorptions from the atmosphere (CO₂, H₂O) and the solvent.
-
Sample Scan: Place the prepared sample in the spectrometer.
-
Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: Perform automatic baseline correction and peak picking. Label significant peaks, paying close attention to the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[11]
Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry NMR tube.[21]
-
Solvent Addition: Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the tube and invert several times to ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity.
-
¹H Acquisition: Use a standard single-pulse program. Typical parameters on a 400 MHz spectrometer:
-
Spectral Width: ~12-16 ppm
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C Acquisition: Use a proton-decoupled pulse program. Typical parameters:
-
Spectral Width: ~220-240 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds
-
Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H NMR signals and pick peaks for both spectra.
Protocol: Acquiring an Electron Ionization Mass Spectrum (EI-MS)
-
Sample Introduction: For volatile compounds, a gas chromatograph (GC-MS) is ideal. The GC separates components of the mixture before they enter the mass spectrometer. For pure, less volatile samples, direct infusion via a heated probe may be used.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a radical cation [M]•+, which is the molecular ion.[22]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals. This pattern is reproducible and characteristic of the molecule's structure.[22]
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum. The most abundant ion is set to a relative intensity of 100% and is called the base peak.
Conclusion
The differentiation of reaction products from cyclohexenone is a quintessential example of the power of spectroscopic correlation. No single technique provides the complete picture, but together, they offer a self-validating system for structural elucidation. IR spectroscopy provides a rapid assessment of key functional group transformations—the appearance or disappearance of C=O and O-H groups. Mass spectrometry confirms the molecular weight and offers clues about the structure through predictable fragmentation pathways. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive roadmap of the carbon-hydrogen framework, revealing the precise connectivity of the atoms. By understanding the expected spectral signatures for each potential product, researchers can confidently and efficiently confirm the outcomes of their synthetic transformations.
References
-
Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]
-
Chem LibreTexts. (n.d.). IR Spectra Of Cyclohexanone And Cyclohexanol. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
-
Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
-
TMP Chem. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube. Retrieved from [Link]
-
SpringerLink. (2022). [2 + 2] photocycloaddition. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 2 Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
-
Fiveable. (n.d.). Interpretation of IR spectra and structural elucidation. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]
-
Odinity. (2013, January 19). Sodium Borohydride Reduction of 2-methylcylohexanone. Retrieved from [Link]
-
Scribd. (n.d.). Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
-
Scribd. (n.d.). Lab Report Experiment 2 - Sodium Borohydride Reduction of Cyclohexanone. Retrieved from [Link]
-
Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]
-
ResearchGate. (2016, January 29). (PDF) Reduction using NaBH4. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexene. Retrieved from [Link]
-
Wikipedia. (n.d.). Enone–alkene cycloadditions. Retrieved from [Link]
-
Reddit. (2022, October 29). can someone explain why cyclohexanone when reacted with et2cuLi and h3o+ yields no reaction?. r/OrganicChemistry. Retrieved from [Link]
Sources
- 1. Infrared Spectrometry [www2.chemistry.msu.edu]
- 2. The C=O Stretch [sites.science.oregonstate.edu]
- 3. 2-Cyclohexen-1-one(930-68-7) 13C NMR [m.chemicalbook.com]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. proprep.com [proprep.com]
- 11. fiveable.me [fiveable.me]
- 12. benchchem.com [benchchem.com]
- 13. GCMS Section 6.11.2 [people.whitman.edu]
- 14. odinity.com [odinity.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. scribd.com [scribd.com]
- 19. par.nsf.gov [par.nsf.gov]
- 20. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. acdlabs.com [acdlabs.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Ethylcyclohex-2-en-1-one
Executive Summary: The "Michael Acceptor" Risk
Disposal of 3-Ethylcyclohex-2-en-1-one (CAS: 1123-09-7) requires more than standard organic solvent protocols. As an
The Critical Hazard: Unlike inert solvents, this compound can undergo rapid, exothermic conjugate addition reactions if accidentally mixed with nucleophiles (e.g., amines, thiols, or strong bases) in a waste container. This "runaway polymerization" risk necessitates strict segregation protocols.
This guide provides a self-validating workflow to ensure personnel safety and regulatory compliance (RCRA/EPA).
Chemical Profile & Hazard Identification
Use the following data to populate waste tags and risk assessments. Where specific experimental data is absent, values are derived from homologous cyclic enones (e.g., 3-Methyl-2-cyclohexen-1-one) to ensure a safety margin.
| Parameter | Value / Characteristic | Operational Implication |
| CAS Number | 1123-09-7 | Unique identifier for waste manifests. |
| Chemical Class | Cyclic | High Reactivity: Prone to Michael addition. |
| Flash Point | ~70–80°C (Estimated)* | Combustible. Classified as Class IIIA Liquid (OSHA). |
| Toxicity | Acute Tox. (Oral/Dermal/Inhalation) | Potential alkylating agent (DNA interaction). Do not drain dispose. |
| Solubility | Organic solvents (Miscible), Water (Poor) | Use organic waste streams; do not attempt aqueous dilution. |
| Incompatibilities | Oxidizers, Reducing Agents, Bases, Amines | Segregation Critical: Risk of exothermic condensation. |
*Note: Flash point estimated based on the methyl homolog (68°C). Treat as flammable for transport safety.
Pre-Disposal Stabilization & Segregation
Stop. Before moving the chemical to a waste container, verify the composition of the waste stream.
A. The Segregation Rule (The "No-Amine" Protocol)
Never dispose of 3-Ethylcyclohex-2-en-1-one in a "General Organic Waste" container that may contain:
-
Primary/Secondary Amines (e.g., Piperidine, Diethylamine)
-
Thiols/Mercaptans
-
Caustics (NaOH, KOH)
Mechanism of Failure:
B. Quenching (Optional - Small Scale Only)
For small, pure aliquots (<10 mL) requiring immediate deactivation before disposal:
-
Dilute 1:20 in acetone.
-
Treat with dilute aqueous sodium bisulfite (NaHSO₃) to form the water-soluble adduct.
-
Dispose of the biphasic mixture as Hazardous Aqueous Waste (if significant water volume) or Mixed Organic Waste .
Disposal Workflow
The following logic gate ensures the waste is routed correctly to prevent cross-reactivity.
Figure 1: Decision matrix for the safe segregation and packaging of enone waste. Note the critical check for nucleophilic contaminants.
Detailed Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Why: Enones are generally compatible with HDPE. Glass is preferred if the waste contains chlorinated co-solvents.
-
-
Headspace: Leave at least 10% headspace to accommodate thermal expansion.
Step 2: Labeling (RCRA Compliance)
The label must be applied before the first drop of waste enters the container.
-
Constituents: Explicitly list "3-Ethylcyclohex-2-en-1-one".[1] Do not use generic terms like "Ketone Waste."
-
Hazard Checkboxes:
Step 3: Spill Response (Immediate Action)
If a spill occurs (>50 mL):
-
Isolate: Evacuate the immediate area. Ensure no ignition sources are present.[2][3]
-
PPE: Nitrile gloves (double gloved recommended) and organic vapor respirator if ventilation is poor.
-
Absorb: Use Vermiculite or Sand. Do not use paper towels (combustible surface area increase).
-
Clean: Wash the surface with soap and water (detergent helps solubilize the organic enone).
-
Disposal: Collect absorbent in a sealed bag and tag as hazardous solid waste.
Regulatory & Compliance Codes (US Focus)
-
RCRA Code: Not P- or U-listed.
-
Assign D001 (Ignitable) if the waste mixture Flash Point is < 60°C.
-
If Flash Point > 60°C, characterize as Non-RCRA Hazardous Waste (unless mixed with listed solvents like DCM or Toluene).
-
-
DOT Shipping:
-
Likely UN 1224 (Ketones, liquid, n.o.s.) or UN 2810 (Toxic, liquid, organic, n.o.s.) depending on the specific toxicity profile determined by the safety officer.
-
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 238965, 3-Ethylcyclohex-2-en-1-one. Retrieved from [Link]
-
The Good Scents Company. (2023). 3,5-dimethyl-2-cyclohexen-1-one (Isomer/Analog Data). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Reactivity of Alpha,Beta-Unsaturated Carbonyl Compounds. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
